molecular formula C12H7F4N B1388569 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine CAS No. 1214325-93-5

2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine

Cat. No. B1388569
CAS RN: 1214325-93-5
M. Wt: 241.18 g/mol
InChI Key: BTRSJZNENHKVEZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine is a chemical compound with a molecular formula of C11H7F4N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The fluorobenzene and the 2-fluoropyridine rings are oriented at a dihedral angle of 37.93 (5)° .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine involves a pyridine ring attached to a fluorophenyl group and a trifluoromethyl group . The fluorobenzene and the 2-fluoropyridine rings are oriented at a dihedral angle of 37.93 (5)° .

Scientific Research Applications

Synthesis and Potential Treatment Applications

  • Quaternization Studies: Fluorinated pyridine derivatives, including 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine, have been studied for their potential in quaternization reactions. These compounds are explored for their potential use in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

Chemical Synthesis and Material Science

  • Synthesis of Poly-Substituted Pyridines

    A novel method for synthesizing poly-substituted pyridines, including derivatives of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine, has been developed. This process is significant in the field of chemical synthesis, offering a new approach to pyridine derivatives (Chen et al., 2010).

  • Application in Organic Light-Emitting Diodes (OLEDs)

    Derivatives of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine have been used in the development of efficient organic light-emitting diodes with low efficiency roll-off at high brightness. This application highlights its importance in the field of materials science and electronic device fabrication (Teng et al., 2014).

Pharmaceutical and Biological Research

  • Pharmaceutical Intermediate Synthesis

    The compound has been used in synthesizing biologically active compounds, underlining its importance in pharmaceutical research (Wang et al., 2016).

  • Medicinal Chemistry

    In medicinal chemistry, derivatives of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine are being explored for the development of new drug candidates, such as JPC-3210, for malaria treatment and prevention (Chavchich et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-9-5-3-8(4-6-9)11-10(12(14,15)16)2-1-7-17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSJZNENHKVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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